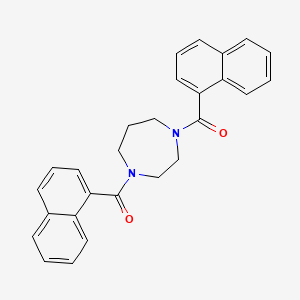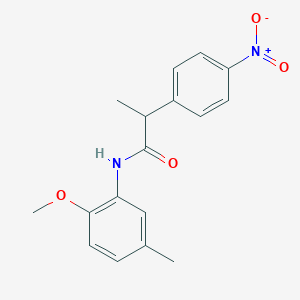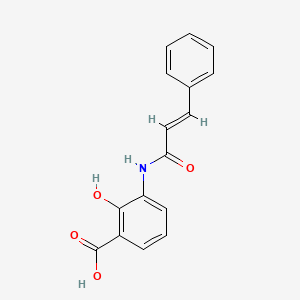
1,4-di-1-naphthoyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-di-1-naphthoyl-1,4-diazepane, also known as naphyrone, is a synthetic cathinone that acts as a stimulant and is structurally similar to other cathinones such as mephedrone and methcathinone. It was first synthesized in 2006 and gained popularity as a designer drug in the UK in the late 2000s. Despite its popularity, little is known about its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1,4-di-1-naphthoyl-1,4-diazepane is not fully understood. It is believed to act as a reuptake inhibitor for dopamine and noradrenaline, leading to increased levels of these neurotransmitters in the brain. It may also have effects on the serotonin system, although this is not well understood.
Biochemical and Physiological Effects
1,4-di-1-naphthoyl-1,4-diazepane has been shown to have stimulant effects similar to other cathinones. It increases heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and noradrenaline in the brain, which can produce feelings of euphoria and increased energy. However, it can also lead to anxiety, paranoia, and other negative psychological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-di-1-naphthoyl-1,4-diazepane has been used in lab experiments to study its effects on the central nervous system. Its similarity to other cathinones makes it a useful tool for studying the effects of this class of drugs. However, its limited availability and potential for abuse make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several areas of future research that could be explored with 1,4-di-1-naphthoyl-1,4-diazepane. These include:
1. Further studies on its mechanism of action, particularly its effects on the serotonin system.
2. Studies on its long-term effects on the brain and body.
3. Studies on its potential therapeutic uses, such as in the treatment of depression or attention deficit hyperactivity disorder.
4. Development of new analogs with improved selectivity and reduced potential for abuse.
Synthesemethoden
The synthesis of 1,4-di-1-naphthoyl-1,4-diazepane involves the reaction of 1-naphthoyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This synthesis method has been described in detail in the literature.
Wissenschaftliche Forschungsanwendungen
1,4-di-1-naphthoyl-1,4-diazepane has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and noradrenaline reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. It has also been shown to have affinity for the serotonin transporter, although its effects on serotonin levels are not well understood.
Eigenschaften
IUPAC Name |
[4-(naphthalene-1-carbonyl)-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26(24-14-5-10-20-8-1-3-12-22(20)24)28-16-7-17-29(19-18-28)27(31)25-15-6-11-21-9-2-4-13-23(21)25/h1-6,8-15H,7,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVWSGRZZAGFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6128688.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide](/img/structure/B6128705.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B6128720.png)
![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B6128728.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6128733.png)

![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6128748.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)
![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)

![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)